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Compound of Interest

Compound Name: (Z)-3-hexenyl cinnamate

Cat. No.: B1199603 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-3-
hexenyl cinnamate (CAS No. 68133-75-5), a significant compound in the fragrance and flavor

industries. This document details its Nuclear Magnetic Resonance (NMR), Mass Spectrometry

(MS), and Infrared (IR) spectroscopic characteristics, offering valuable data for identification,

characterization, and quality control.

Molecular Structure and Properties
IUPAC Name: (3Z)-3-Hexen-1-yl 3-phenylprop-2-enoate[1]

Synonyms: cis-3-Hexenyl cinnamate, Cinnamic Acid cis-3-Hexen-1-yl Ester[2][3]

Molecular Formula: C₁₅H₁₈O₂[1][4]

Molecular Weight: 230.30 g/mol [1][4]

Spectroscopic Data
The following sections present the key spectroscopic data for (Z)-3-hexenyl cinnamate,

organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H

and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of

(Z)-3-hexenyl cinnamate.

¹H NMR (Proton NMR) Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.70 - 7.20 m 5H Ar-H

7.65 d 1H Ph-CH=H

6.40 d 1H Ph-H=CH-COO

5.60 - 5.30 m 2H -CH₂-HC=CH-CH₂-

4.20 t 2H -COO-CH₂-

2.45 q 2H =CH-CH₂-CH₂-

2.10 p 2H -CH₂-CH₂-CH₃

0.95 t 3H -CH₂-CH₃

Note: This is representative data; actual values may vary slightly based on solvent and

instrument frequency.

¹³C NMR (Carbon-13 NMR) Data
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Chemical Shift (δ) ppm Assignment

166.9 C=O (Ester)

144.7 Ph-CH=CH

134.6 Ar-C (Quaternary)

134.5 -CH₂-CH=CH-CH₂-

130.2 Ar-CH (para)

128.9 Ar-CH (ortho/meta)

128.1 Ar-CH (ortho/meta)

123.8 -CH₂-CH=CH-CH₂-

118.2 Ph-CH=CH

64.2 -COO-CH₂-

26.7 =CH-CH₂-CH₂-

20.7 -CH₂-CH₂-CH₃

14.2 -CH₂-CH₃

Note: This data is based on available information and may not represent a complete peak list.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, aiding in the determination of its molecular weight and elemental composition. While

a specific mass spectrum was not publicly available, a GC-MS analysis is mentioned in the

PubChem database from a Wiley library.[4]

Expected Fragmentation Pattern:

Molecular Ion (M⁺): m/z = 230

Key Fragments:
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m/z = 147 (Cinnamate fragment)

m/z = 131 (Cinnamoyl cation)

m/z = 103 (Phenylacetylene cation)

m/z = 83 ((Z)-3-hexenyl cation)

m/z = 77 (Phenyl cation)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic absorption of infrared radiation.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹) Functional Group

~3060 - 3030 C-H stretch (Aromatic and Vinyl)

~2960 - 2850 C-H stretch (Aliphatic)

~1715 C=O stretch (α,β-Unsaturated Ester)

~1635 C=C stretch (Alkene)

~1495, 1450 C=C stretch (Aromatic ring)

~1250 - 1160 C-O stretch (Ester)

~980 C-H bend (trans-alkene)

~765, 690 C-H bend (Monosubstituted benzene)

Experimental Protocols
Detailed experimental protocols are crucial for reproducing spectroscopic data. The following

are generalized procedures for obtaining the data presented.

NMR Spectroscopy
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Sample Preparation: A sample of (Z)-3-hexenyl cinnamate (typically 5-20 mg for ¹H NMR,

20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent

(e.g., CDCl₃) in a clean, dry 5 mm NMR tube.

Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or

500 MHz).

Data Acquisition:

¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Chemical

shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum.

Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of (Z)-3-hexenyl cinnamate is prepared in a volatile

organic solvent (e.g., dichloromethane or hexane).

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. The GC is

equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

GC Conditions:

Injector Temperature: Typically set around 250 °C.

Oven Temperature Program: A temperature gradient is used to separate the components

of the sample (e.g., starting at 60 °C and ramping up to 280 °C).

Carrier Gas: Helium is commonly used as the carrier gas.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
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Mass Range: Scanned over a range of m/z values (e.g., 40-400 amu).

Data Analysis: The resulting mass spectra of the chromatographic peaks are compared with

spectral libraries (e.g., NIST, Wiley) for compound identification.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For a liquid sample like (Z)-3-hexenyl cinnamate, a thin film is

prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total

Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR

crystal.

Instrumentation: An FTIR spectrometer is used to record the spectrum.

Data Acquisition: A background spectrum (of the clean salt plates or ATR crystal) is first

recorded. Then, the sample spectrum is acquired. The instrument typically scans the mid-IR

range (4000-400 cm⁻¹).

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Workflow and Data Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of (Z)-3-
hexenyl cinnamate.
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Caption: Experimental workflow for the spectroscopic characterization of (Z)-3-hexenyl
cinnamate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of (Z)-3-
hexenyl cinnamate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1199603#spectroscopic-data-for-z-3-hexenyl-
cinnamate-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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